molecular formula C7H11ClN2O4S B2823094 3-(2-Chloroacetyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)urea CAS No. 793716-01-5

3-(2-Chloroacetyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)urea

Cat. No.: B2823094
CAS No.: 793716-01-5
M. Wt: 254.69
InChI Key: IDJVUDPXXRWYED-UHFFFAOYSA-N
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Description

3-(2-Chloroacetyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)urea is a synthetic organic compound that contains a urea moiety, a chloroacetyl group, and a thiolane ring with a sulfone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroacetyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)urea typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol with a dihalide under basic conditions.

    Introduction of the Sulfone Group: The thiolane ring is oxidized to introduce the sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Chloroacetylation: The chloroacetyl group is introduced by reacting the thiolane sulfone with chloroacetyl chloride in the presence of a base like triethylamine.

    Urea Formation: The final step involves the reaction of the chloroacetylated thiolane sulfone with an isocyanate or a urea derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroacetyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)urea can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The sulfone group can be reduced to a sulfide or oxidized further under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like acetonitrile or dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amines.

    Oxidation/Reduction Products: Sulfides or higher oxidation state compounds.

    Hydrolysis Products: Corresponding amines and carbon dioxide.

Scientific Research Applications

    Medicinal Chemistry: As a potential pharmacophore for designing drugs targeting specific enzymes or receptors.

    Agrochemicals: As a precursor for synthesizing herbicides, fungicides, or insecticides.

    Materials Science: As a building block for creating polymers or advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloroacetyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)urea would depend on its specific application. For instance:

    In Medicinal Chemistry: It may act by inhibiting specific enzymes or binding to receptors, disrupting biological pathways.

    In Agrochemicals: It may interfere with metabolic processes in pests or plants, leading to their control or eradication.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromoacetyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)urea: Similar structure but with a bromoacetyl group instead of chloroacetyl.

    3-(2-Chloroacetyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)thiourea: Similar structure but with a thiourea moiety instead of urea.

Uniqueness

3-(2-Chloroacetyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)urea is unique due to the combination of its functional groups, which may confer specific reactivity and biological activity not found in similar compounds.

Properties

IUPAC Name

2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamoyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O4S/c8-3-6(11)10-7(12)9-5-1-2-15(13,14)4-5/h5H,1-4H2,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJVUDPXXRWYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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